(R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone
Description
“(R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone” is a chiral pyrrolidine-based compound featuring a benzyl(ethyl)amino substituent at the 3-position of the pyrrolidine ring and a chloroethanone group at the 1-position. Its stereochemistry (R-configuration) is critical for its interactions with biological targets, particularly in neurological or enzyme-modulating applications. The compound’s structure combines a rigid pyrrolidine scaffold with a flexible benzyl(ethyl)amine side chain, enabling selective binding to receptors such as σ-1 or muscarinic subtypes .
Properties
IUPAC Name |
1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFPVUYDOYBGQ-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Attachment of the Ethylamino Group: The ethylamino group is added through an amination reaction, where an ethylamine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethanone moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine
In medicinal chemistry, ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets or as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and ethylamino groups may enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations:
Piperidine derivatives (e.g., imidazo-pyrrolo-pyrazine analogs) often show improved solubility due to their larger heterocyclic systems .
Substituent Effects: Amino Groups: Replacing ethyl with isopropyl or cyclopropyl in the benzyl(alkyl)amino moiety alters lipophilicity and steric bulk. For example, the cyclopropyl variant in “1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone” showed 20% higher cytotoxicity in HeLa cells compared to ethyl analogs . Chloro Position: Chloroethanone derivatives are more reactive than chlorophenyl analogs (e.g., the 4-Cl-phenyl compound in ), which may influence off-target effects .
Stereochemical Influence :
- The (R)-configuration in the target compound is critical for binding affinity. A 2022 patent highlighted that enantiomeric impurities in similar pyrrolidine derivatives reduced σ-1 receptor binding by >50% .
Synthetic Accessibility :
- Pyrrolidine-based compounds generally require fewer synthetic steps than piperidine analogs with fused heterocycles (e.g., imidazo-pyrrolo-pyrazine), making them cost-effective for scale-up .
Research Implications and Limitations
While the target compound shares structural motifs with pharmacologically active analogs, direct comparative data (e.g., IC₅₀ values, pharmacokinetic profiles) remains scarce. The evidence suggests that minor modifications (e.g., alkyl group size, core structure) significantly alter bioactivity, warranting further structure-activity relationship (SAR) studies. Researchers should prioritize enantioselective synthesis and in vivo testing to validate hypotheses derived from structural comparisons .
Biological Activity
(R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzyl(ethyl)amino group and a chloroethanone moiety. Its unique structure contributes to its biological properties. The IUPAC name provides insight into its composition:
- IUPAC Name : (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone
- Molecular Formula : C15H20ClN3O
- Molecular Weight : 293.79 g/mol
The biological activity of (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a ligand for certain neurotransmitter receptors, influencing pathways involved in pain modulation, inflammation, and neuroprotection.
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for sigma receptors and mu-opioid receptors, which are implicated in pain perception and analgesic effects.
- Inhibition of Cytokine Release : Studies indicate that it can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .
Biological Activity
The biological activities of (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone include:
- Analgesic Effects : The compound demonstrates significant pain-relieving properties through its action on opioid receptors.
- Anti-inflammatory Activity : It inhibits lipopolysaccharide (LPS)-induced TNFα release in microglial cells, which may be beneficial in neuroinflammatory diseases .
- Neuroprotective Effects : Research has shown that it can protect neuronal cells from apoptosis induced by various stressors, indicating potential use in neurodegenerative disorders .
Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone in animal models. The results indicated that the compound significantly reduced pain responses compared to control groups, supporting its potential as an analgesic agent.
Study 2: Anti-inflammatory Properties
In vitro experiments demonstrated that the compound effectively inhibited cytokine production in human monocytes exposed to HIV-1 Tat protein. This suggests potential therapeutic applications for inflammatory diseases and conditions associated with viral infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
